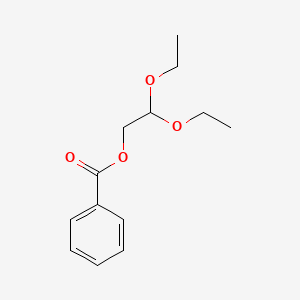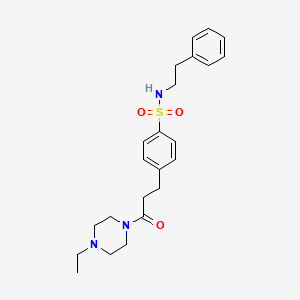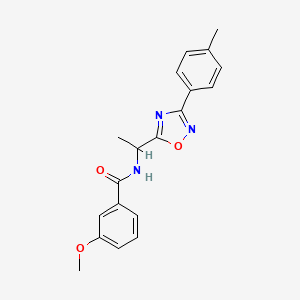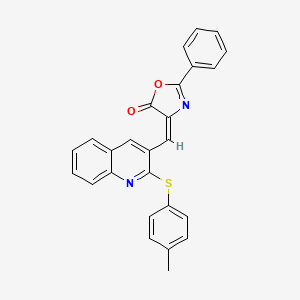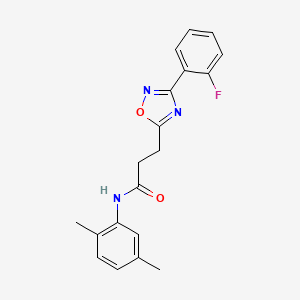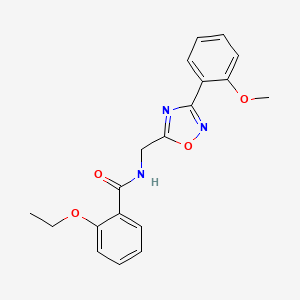
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FTOB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOB is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their catalytic functions. In the case of FAAH, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to the enzyme's catalytic site and prevents it from degrading endocannabinoids. In the case of CAIX, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to a hydrophobic pocket near the enzyme's active site and prevents it from carrying out its catalytic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide depend on its target enzyme and the specific biological system in which it is being studied. In the case of FAAH inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to increase endocannabinoid levels, which can have neuroprotective effects and may be useful in the treatment of neurological disorders. In the case of CAIX inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to decrease cancer cell proliferation, which may be useful in the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its high purity and yield when synthesized using the methods described above. Another advantage is its potential applications in various scientific research fields. However, one limitation is that N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide may not be effective in all biological systems or for all target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems.
Direcciones Futuras
There are many future directions for research on N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is the development of new compounds based on the N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide scaffold with improved potency and selectivity for their target enzymes. Another direction is the study of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in different biological systems and for different target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems and to develop potential therapeutic applications.
Métodos De Síntesis
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 2-furanmethanol with 2,3-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. Another method involves the reaction of 2-furanmethanol with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the reaction of the resulting intermediate with 2,3-dichlorobenzoyl chloride. Both methods have been shown to yield N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In cancer research, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in cancer cell proliferation and may be useful in the development of new cancer treatments.
In drug discovery, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a scaffold for the development of new compounds with potential therapeutic applications. By modifying the structure of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, researchers have been able to develop compounds with improved potency and selectivity for their target enzymes.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-7-2-3-9-16(14)19-23-21(27-24-19)18-11-5-4-10-17(18)20(25)22-13-15-8-6-12-26-15/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAFSNRBUTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

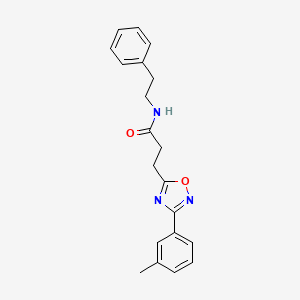

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)




